4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
Description
4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrole ring, a pyrazole ring, and several functional groups, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Properties
IUPAC Name |
4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11-15(9-18-21(11)14-6-4-5-7-14)19-17(23)16-8-13(12(2)22)10-20(16)3/h8-10,14H,4-7H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUWJIHDHLGSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)C3=CC(=CN3C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from cyclopentanone and hydrazine, the pyrazole ring can be synthesized through a condensation reaction.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized from a suitable precursor such as 2,5-dimethoxytetrahydrofuran through a Paal-Knorr synthesis.
Coupling of the Rings: The pyrazole and pyrrole rings can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.
Medicine
In medicinal chemistry, 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide could be explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The compound could inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
- 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxylate
- 4-acetyl-N-(1-cyclopentyl-5-methylpyrazol-4-yl)-1-methylpyrrole-2-carboxylamide
Uniqueness
Compared to similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct reactivity, bioactivity, or physical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
